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Introduction
The guanidinium group is a structural motif of profound importance in the fields of medicinal chemistry, chemical biology, and natural product synthesi

acid arginine, its unique properties—a pKa of ~13.5 ensuring protonation under physiological conditions, and its capacity for robust, charge-assisted h

recognition and biological activity.[3][4] Guanidine-containing compounds are found in a vast array of bioactive molecules, including potent antivirals l

alkaloids with anticancer properties.[4][5]

Historically, the introduction of this highly basic and nucleophilic functional group into complex molecular scaffolds has been a significant synthetic cha

conversion of a latent amine precursor, such as an azide or phthalimide, involving multiple protection and deprotection steps.[1][6] Such circuitous rou

synthetic campaign.

The advent of direct guanidinylation methodologies has revolutionized this landscape. By employing guanidinylating agents equipped with carefully ch

moiety directly onto a primary or secondary amine, often early in a synthetic sequence.[6][7] This approach offers superior efficiency, atom economy, 

core principles, key reagents, and field-proven protocols for the direct guanidinylation of complex molecules, designed for researchers and drug deve

transformation.

Core Principles of Direct Guanidinylation
The success of direct guanidinylation hinges on temporarily masking the inherent reactivity of the guanidine unit. This is achieved through the use of p

and then be selectively removed at a desired stage.

The Indispensable Role of Protecting Groups
The high basicity of the guanidine functional group can interfere with subsequent chemical transformations. Protecting groups are therefore essential 

most widely adopted protecting group in this context is the tert-butoxycarbonyl (Boc) group. Its prevalence is due to its stability under a wide range of 

clean, quantitative removal under acidic conditions, typically with trifluoroacetic acid (TFA).[8][9]

For syntheses requiring more intricate protecting group strategies, orthogonality is key.[10][11] Other protecting groups, such as the carboxybenzyl (C

(removed under mild basic conditions), can be used in concert with Boc and other protecting groups to allow for the selective deprotection of different

General Reaction Mechanism
The fundamental mechanism of direct guanidinylation involves the nucleophilic attack of a primary or secondary amine onto the electrophilic carbon o

the leaving group depend on the reagent employed, but the overarching principle remains consistent.[8]
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Caption: General mechanism of direct guanidinylation.

Key Reagents for Direct Guanidinylation
A variety of robust and efficient guanidinylating agents have been developed. The choice of reagent is critical and depends on the nucleophilicity, ster

A. Pyrazole-Carboxamidine Based Reagents
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is one of the most common and commercially available reagents. It is a stable, crystalline solid that reacts 

amines under mild conditions to afford the protected guanidine in high yields.[12][13][14] Its reliability and ease of use have made it a workhorse in bo

B. Activated Thiourea Derivatives
Reagents like N,N'-Di-Boc-S-methylisothiourea and N,N'-Di-Boc-thiourea offer another versatile route.[12] These compounds are not directly reactive 

Classically, this was achieved with toxic mercury(II) chloride (HgCl₂).[15] Modern protocols, however, favor safer and more environmentally benign ac

which provide excellent yields without the hazardous waste.[15]

C. Highly Electrophilic Guanidinylating Agents
For challenging substrates, such as weakly nucleophilic anilines or sterically hindered amines, more powerful reagents are required. N,N'-Di-Boc-N''-t

exceptionally reactive due to the triflyl group's potent electron-withdrawing nature, which makes the guanidine carbon highly electrophilic.[7][13][16] T

towards other agents.[13][17]

Comparative Data and Reagent Selection
The selection of an appropriate guanidinylating agent is a crucial decision that balances reactivity with the stability of the substrate. The tables below 

Table 1: Comparative Overview of Common Guanidinylating Agents

Reagent Structure Typical Conditions Pros

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Boc-NH-C(=N-Boc)-Pyrazole THF or DMF, RT, 2-24 h
Highly stable, commercially

yields for most primary am

N,N'-Di-Boc-thiourea Boc-NH-C(=S)-NH-Boc THF, RT, 1-4 h Inexpensive precursor.[15]

N,N'-Di-Boc-N''-triflylguanidine Boc-NH-C(=N-Tf)-NH-Boc
DCM, with base (e.g., TEA, DIPEA), RT, 30

min-4 h

Extremely high reactivity, e

hindered and weakly nucle

[7][16]

Table 2: Example Yields for the Guanidinylation of Various Amines
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Guanidinylating Agent Amine Substrate Yield (%)

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Benzylamine >95%

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Aniline >95% (24 h)

N,N'-Di-Boc-N''-triflylguanidine Benzylamine 95%

N,N'-Di-Boc-N''-triflylguanidine Unhindered, primary amines >90%

N,N'-Di-Boc-thiourea + TCT Benzylamine ~90%

digraph "Reagent_Selection" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#20212

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Select Amine Substrate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]

q1 [label="Is the amine\nsterically hindered or\nweakly nucleophilic\n(e.g., aniline)?", shape=diamond, style=

reagent_triflyl [label="Use a highly reactive agent:\nN,N'-Di-Boc-N''-triflylguanidine", shape=box, style=fill

reagent_pyrazole [label="Use a standard agent:\nN,N'-Di-Boc-1H-pyrazole-\n1-carboxamidine", shape=box, style=f

reagent_thiourea [label="Alternative:\nN,N'-Di-Boc-thiourea\n+ TCT Activation", shape=box, style=filled, fillc

end [label="Proceed to Protocol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1;

q1 -> reagent_triflyl [label="  Yes  "];

q1 -> reagent_pyrazole [label="  No  "];

reagent_pyrazole -> reagent_thiourea [style=dashed, label=" Cost-effective\n alternative "];

reagent_triflyl -> end;

reagent_pyrazole -> end;

reagent_thiourea -> end;

}

Caption: Decision workflow for selecting a guanidinylating reagent.

Detailed Experimental Protocols
The following protocols are representative procedures for the direct guanidinylation of amines. Standard laboratory safety precautions should be obse

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is suitable for most unhindered primary amines.[9][13]

Materials:

Primary amine (1.0 equiv)

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

Anhydrous Tetrahydrofuran (THF)

Round-bottom flask, magnetic stirrer

Procedure:

In a clean, dry round-bottom flask, dissolve the primary amine (e.g., 1.00 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol) in anhy

Stir the resulting solution at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typicall

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N,N'-

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea with TCT Activation
This mercury-free protocol is an excellent alternative for converting amines using activated thiourea.[3][15]

Materials:

N,N'-Di-Boc-thiourea (1.0 equiv)

Cyanuric chloride (TCT) (0.33 equiv)

Primary amine (1.0 equiv)

N-methylmorpholine (NMM) (1.0 equiv)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Anhydrous Tetrahydrofuran (THF)

Procedure:

In a round-bottom flask, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

Add cyanuric chloride (TCT) to the solution to activate the thiourea. Stir for 10-15 minutes.[9]

To the activated mixture, add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[9]

Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.

Perform a standard aqueous work-up by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.[9]

Protocol 3: Guanidinylation of a Challenging Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol is adapted for amines that are poor nucleophiles or are sterically demanding.[7][16]

Materials:

N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv)

Amine substrate (1.1 equiv)

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

Procedure:

In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (e.g., 2.55 mmol) in anhydrous DCM.[16

Add the amine substrate (2.8 mmol) in one portion via syringe at room temperature, followed by the addition of TEA or DIPEA.[7][16]
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Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 4 hours.[16]

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sod

Extract the aqueous layers with DCM. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude material by flash column chromatography to afford the product.[16]
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Caption: General experimental workflow for direct guanidinylation.

Protocol 4: Boc Deprotection to Yield the Final Guanidinium Salt
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This final step unmasks the guanidine functional group.[7][18]

Materials:

Boc-protected guanidine

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Cold diethyl ether

Procedure:

Dissolve the purified N,N'-di-Boc-protected guanidine in the cleavage cocktail.

Stir the solution at room temperature for 2-3 hours.[18]

Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

Precipitate the product by adding cold diethyl ether to the residue.

Isolate the guanidinium salt (as a TFA salt) by centrifugation or filtration, wash with cold diethyl ether, and dry under high vacuum.

Strategic Considerations for Complex Molecules
Orthogonal Protection Schemes
When synthesizing a complex molecule with multiple functional groups (e.g., amines, alcohols, carboxylic acids), an orthogonal protection strategy is 

be removed under distinct conditions without affecting the others. For example, a Boc-protected guanidine is compatible with an Fmoc-protected amin

benzyl ester (hydrogenolysis-labile). Judicious planning of this strategy is paramount to the success of a complex synthesis.[7][10]

Purification Strategies
While purification of the Boc-protected guanidine intermediate is often straightforward via silica gel chromatography, the final, deprotected guanidine c

cause significant streaking on silica gel. Alternative purification methods include:

Reverse-phase HPLC: The standard for purifying polar, charged molecules like peptides and their analogues.[19]

Ion-exchange chromatography: Separates molecules based on charge.

Precipitation/Crystallization: Often, the guanidinium salt can be isolated in high purity by precipitation from a non-polar solvent.[20]

Conclusion
Direct guanidinylation has become an indispensable tool in modern organic synthesis, providing a rapid and efficient means to install the vital guanidi

understanding the reactivity profiles of the key reagents—from the versatile pyrazole-carboxamidines to the highly potent triflylguanidines—and by em

synthetic routes and accelerate the discovery and development of new therapeutics and chemical probes. The strategic implementation of orthogona

empowers chemists to tackle increasingly complex molecular targets with precision and efficiency.
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